2-Amino-2-(7-chloro-1H-indol-3-yl)acetonitrile
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Overview
Description
2-Amino-2-(7-chloro-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring substituted with an amino group and a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(7-chloro-1H-indol-3-yl)acetonitrile typically involves the reaction of 7-chloroindole with a suitable nitrile source under specific conditions. One common method is the reaction of 7-chloroindole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(7-chloro-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Conversion to 2-amino-2-(7-chloro-1H-indol-3-yl)ethylamine.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-2-(7-chloro-1H-indol-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(7-chloro-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another indole derivative with similar structural features but different functional groups.
Indole-3-acetonitrile: A simpler indole derivative with a nitrile group at the 3-position.
7-Chloroindole: The parent compound without the amino and nitrile substitutions.
Uniqueness
2-Amino-2-(7-chloro-1H-indol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8ClN3 |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-amino-2-(7-chloro-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-2-6-7(9(13)4-12)5-14-10(6)8/h1-3,5,9,14H,13H2 |
InChI Key |
YNRLETIIKITLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(C#N)N |
Origin of Product |
United States |
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